molecular formula C19H19NO6 B11161320 Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate

Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate

Cat. No.: B11161320
M. Wt: 357.4 g/mol
InChI Key: SPHLZUSUJGPKPM-UHFFFAOYSA-N
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Description

Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate is an organic compound with a complex structure that includes a terephthalate backbone and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate typically involves multiple steps. One common method includes the reaction of 2-(4-methoxyphenyl)acetic acid with terephthalic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

  • Building Block for Functionalized Materials : This compound serves as a precursor for synthesizing various functionalized terephthalates, which are crucial in materials science for developing advanced polymers and composites.
  • Chemical Reactions : It can undergo various chemical transformations, including reduction, substitution, and oxidation reactions, making it versatile for synthetic applications.

Biology

  • Fluorescent Labeling : The compound is utilized in biological assays for fluorescent labeling due to its ability to interact with cellular components, aiding in imaging studies.
  • Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties. Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate may also possess such activity, potentially disrupting bacterial cell walls or metabolic pathways.

Medicine

  • Drug Development : The compound's unique structure makes it a promising scaffold for drug discovery. Research has indicated potential anticancer properties, with structural analogs showing cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : Its mechanism may involve electrophilic reactivity due to the methoxy group and interactions with nucleophilic sites in biomolecules, influencing biological pathways.

In Vitro Studies

  • Studies on related compounds suggest that modifications in the methoxyphenyl group impact cytotoxicity against cancer cells. For example, variations in substituents can lead to differing IC50 values in cell viability assays, emphasizing the importance of structural optimization in drug design.

Animal Models

  • Research involving animal models has indicated that compounds with similar structures can modulate immune responses and exhibit anti-inflammatory effects. This supports the hypothesis that this compound could influence immune pathways.

Data Table: Comparative Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundTBDPreliminary evidencePotential for further investigation
Related Compound A (e.g., Nitro Derivative)ModerateHighEffective against specific bacterial strains
Related Compound B (e.g., Acetyl Derivative)LowModerateVariability in activity based on structure

Mechanism of Action

The mechanism by which Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other terephthalate derivatives and methoxyphenyl-containing compounds. Examples include:

Uniqueness

What sets Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate apart is its unique combination of functional groups, which allows it to participate in a wide range of reactions and applications. Its methoxyphenyl group, in particular, provides specific reactivity that can be harnessed in various scientific and industrial processes .

Biological Activity

Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its complex structure, which includes a methoxyphenyl acetyl group attached to a terephthalate backbone. The molecular formula is C22H23N1O6C_{22}H_{23}N_{1}O_{6}.

Synthesis Method:
The synthesis typically involves several steps, including the reaction of terephthalic acid dimethyl ester with 4-methoxyphenyl acetic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC). The reaction is often carried out in organic solvents under reflux conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological processes, potentially leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties:

  • Anticancer Activity: Preliminary studies suggest that derivatives of similar structures have shown efficacy in inducing apoptosis in cancer cells. For example, compounds with similar methoxyphenyl groups have demonstrated potent anticancer effects with low EC50 values in cell-based assays .
  • Antimicrobial Effects: Some derivatives have been tested for their antimicrobial properties, indicating potential applications in treating infections.
  • Herbicidal Activity: Recent studies have indicated that certain derivatives may function as herbicides by targeting specific enzymes involved in plant metabolism, showcasing a new mode of action for agricultural applications .

Case Study: Anticancer Properties

A study focused on the structure-activity relationship (SAR) of related compounds found that those with methoxy substitutions exhibited enhanced apoptosis induction in various cancer cell lines. The lead compound from this study showed an EC50 value as low as 2 nM, indicating strong activity against cancer cells while maintaining favorable pharmacokinetic properties such as blood-brain barrier penetration .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
HerbicidalTargeting CcSHMT1 enzyme leading to herbicidal effects

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

dimethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C19H19NO6/c1-24-14-7-4-12(5-8-14)10-17(21)20-16-11-13(18(22)25-2)6-9-15(16)19(23)26-3/h4-9,11H,10H2,1-3H3,(H,20,21)

InChI Key

SPHLZUSUJGPKPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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